3,4-Dihydro-1H-2-benzopyran-1-ylmethanesulfonyl chloride
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Overview
Description
3,4-Dihydro-1H-2-benzopyran-1-ylmethanesulfonyl chloride is an organic compound with the molecular formula C10H11ClO3S. It is a derivative of benzopyran and contains a methanesulfonyl chloride functional group. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-2-benzopyran-1-ylmethanesulfonyl chloride typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-2-benzopyran-1-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The benzopyran ring can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Corresponding sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
3,4-Dihydro-1H-2-benzopyran-1-ylmethanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Biological Studies: Employed in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-2-benzopyran-1-ylmethanesulfonyl chloride involves its interaction with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: Lacks the methanesulfonyl chloride group and has different reactivity.
Methanesulfonyl chloride: Does not contain the benzopyran ring and has different applications.
Benzopyran derivatives: Various derivatives with different functional groups and reactivity.
Uniqueness
3,4-Dihydro-1H-2-benzopyran-1-ylmethanesulfonyl chloride is unique due to the presence of both the benzopyran ring and the methanesulfonyl chloride group.
Biological Activity
3,4-Dihydro-1H-2-benzopyran-1-ylmethanesulfonyl chloride is a compound that belongs to the class of benzopyran derivatives. Its biological activity has been a subject of interest due to its potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The molecular structure of this compound includes a benzopyran core with a methanesulfonyl chloride substituent. This structural configuration is significant for its biological interactions.
Key Properties
Property | Value |
---|---|
Molecular Formula | C10H11ClO3S |
Molecular Weight | 248.71 g/mol |
CAS Number | [Not specified] |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The methanesulfonyl chloride group can act as an electrophile, facilitating nucleophilic attack by biological molecules, which may lead to enzyme inhibition or receptor modulation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzopyran derivatives, including this compound. Research indicates that these compounds exhibit significant activity against a range of microorganisms:
Microorganism | Activity Level |
---|---|
Escherichia coli | Moderate |
Staphylococcus aureus | High |
Candida albicans | Low |
Anti-inflammatory and Antioxidant Effects
Benzopyran derivatives have also been investigated for their anti-inflammatory and antioxidant properties. In vitro studies suggest that these compounds can reduce oxidative stress markers and inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in ResearchGate evaluated the antimicrobial activity of various benzopyran derivatives against common pathogens. The findings indicated that this compound showed promising results particularly against Gram-positive bacteria like Staphylococcus aureus . -
Anti-inflammatory Research :
Another investigation focused on the anti-inflammatory potential of benzopyran derivatives. The results demonstrated that treatment with this compound significantly reduced levels of inflammatory markers in cultured macrophages .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate benzopyran precursors with methanesulfonyl chloride under controlled conditions. Variations in substituents on the benzopyran ring can lead to derivatives with enhanced or altered biological activities.
Properties
Molecular Formula |
C10H11ClO3S |
---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
3,4-dihydro-1H-isochromen-1-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C10H11ClO3S/c11-15(12,13)7-10-9-4-2-1-3-8(9)5-6-14-10/h1-4,10H,5-7H2 |
InChI Key |
JIQDXDIZEZSLPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CS(=O)(=O)Cl |
Origin of Product |
United States |
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